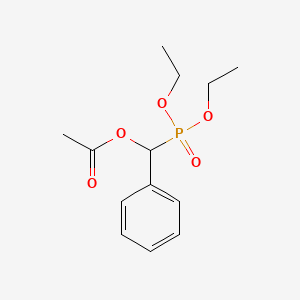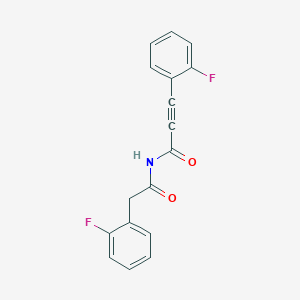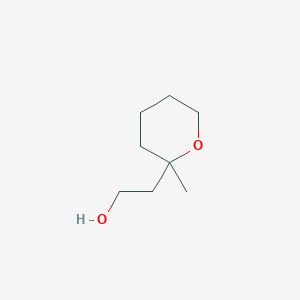
2-(2-Methyloxan-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyloxan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and an ethanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-ol typically involves the reaction of 2-methyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the tetrahydrofuran ring, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(2-Methyloxan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Alkanes or other reduced derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
科学研究应用
2-(2-Methyloxan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s binding affinity to enzymes and receptors.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but contains an ether linkage instead of a tetrahydrofuran ring.
2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methyloxan ring.
Uniqueness
2-(2-Methyloxan-2-yl)ethan-1-ol is unique due to its combination of a tetrahydrofuran ring and an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-(2-methyloxan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(5-6-9)4-2-3-7-10-8/h9H,2-7H2,1H3 |
InChI 键 |
JLSVIQDPFYLAOW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCO1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
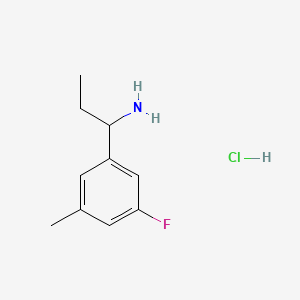

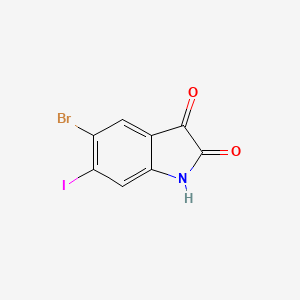
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
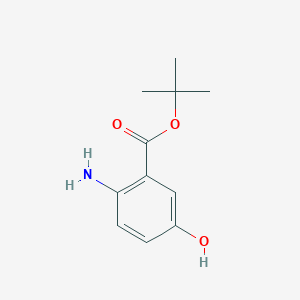
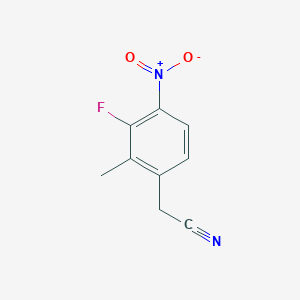

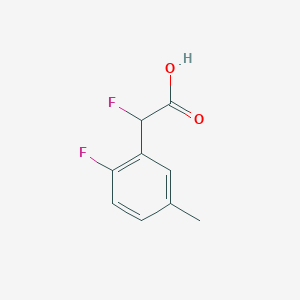
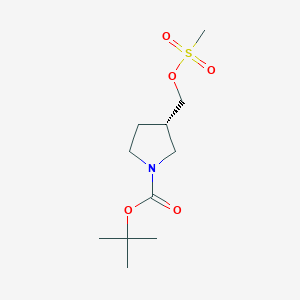
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
